Chemical structure and properties of Fmoc-4-phenyl-piperidine-4-carboxylic acid
Chemical structure and properties of Fmoc-4-phenyl-piperidine-4-carboxylic acid
An In-Depth Technical Guide to Fmoc-4-phenyl-piperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: A Scaffold of Strategic Importance
In the landscape of modern peptide synthesis and medicinal chemistry, Fmoc-4-phenyl-piperidine-4-carboxylic acid (Fmoc-4-Ph-Pip-4-COOH) has emerged as a pivotal building block. Its unique architecture, combining a conformationally restricted piperidine ring with a lipophilic phenyl group and the versatile Fmoc-protecting group, offers a powerful tool for researchers. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and critical applications, particularly focusing on its role in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics targeting neurological and pain pathways. The strategic incorporation of this moiety can impart favorable pharmacological characteristics, including enhanced stability and receptor affinity, making it an invaluable asset in drug discovery.[1]
Core Chemical and Physical Properties
The functionality of Fmoc-4-Ph-Pip-4-COOH is a direct result of its distinct structural components: the base-labile Fmoc group enabling sequential peptide assembly, the rigid piperidine core that limits conformational flexibility, and the phenyl ring which can engage in crucial hydrophobic and aromatic interactions with biological targets.
Chemical Structure & Identifiers
The molecule consists of a piperidine ring substituted at the 4-position with both a phenyl group and a carboxylic acid. The piperidine nitrogen is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
| Identifier | Value |
| CAS Number | 215190-19-5[1] |
| Molecular Formula | C₂₇H₂₅NO₄[1][2] |
| Molecular Weight | 427.51 g/mol [1] |
| Synonyms | Fmoc-4-phenyl-isonipecotic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenyl-4-piperidinecarboxylic acid[1] |
| InChIKey | JWEBOBGECOQGTL-UHFFFAOYSA-N |
Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and reactivity. While extensive quantitative data is not publicly compiled, the following table summarizes known and inferred properties based on its structure and common usage in organic synthesis.
| Property | Value / Observation | Significance |
| Appearance | White to off-white crystalline powder.[1] | A primary indicator of purity. |
| Purity | Typically ≥98% by HPLC.[1] | Essential for successful, high-fidelity peptide synthesis. |
| Storage | Store at 0-8 °C, keep dry.[1] | Prevents degradation of the Fmoc group and hydrolysis. |
| Melting Point | Not consistently reported for the Fmoc-protected version. The parent compound, 4-phenylpiperidine-4-carboxylic acid, melts at ~160-165 °C.[3] | The Fmoc derivative is expected to have a significantly higher melting point. |
| Solubility | Generally soluble in polar aprotic solvents (DMF, DCM, NMP).[1][4] | Critical for its use in solid-phase peptide synthesis reaction media. |
Synthesis and Spectroscopic Characterization
Representative Synthesis Protocol
The synthesis of Fmoc-4-phenyl-piperidine-4-carboxylic acid is typically achieved by protecting the commercially available 4-phenylpiperidine-4-carboxylic acid. The following protocol is a standard, reliable method.
Causality: The reaction utilizes a base (e.g., NaHCO₃) to deprotonate the carboxylic acid and the amine, increasing the nucleophilicity of the piperidine nitrogen. Dioxane and water are used as a solvent system to dissolve both the polar amino acid salt and the nonpolar Fmoc-OSu.
Protocol:
-
Dissolution: Suspend 4-phenylpiperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir the mixture until the solid dissolves completely.
-
Fmoc-Protection: Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq) in 1,4-dioxane dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature overnight. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Spectroscopic Profile
Full characterization is essential to confirm the identity and purity of the synthesized material.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (typically between 7.3-7.9 ppm), the phenyl group (7.2-7.4 ppm), and the aliphatic protons of the piperidine ring (broad signals between 1.5-4.0 ppm). The methine and methylene protons of the Fmoc group will appear around 4.2-4.5 ppm.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons of the carboxylic acid and the Fmoc urethane (~175-180 ppm and ~156 ppm, respectively).[5][6] Aromatic carbons will resonate in the 120-145 ppm region, while the aliphatic carbons of the piperidine ring will be found upfield (~30-55 ppm).[7]
-
FTIR Spectroscopy: Key vibrational bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and a distinct C=O stretch for the Fmoc urethane (~1690-1710 cm⁻¹).[8]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight, typically showing the [M+H]⁺ ion at approximately 428.5 m/z and/or the [M-H]⁻ ion at 426.5 m/z.[9]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-4-Ph-Pip-4-COOH is as a non-standard amino acid in Fmoc-based SPPS.[10] Its incorporation introduces a rigid bend or scaffold into a peptide sequence, which is a common strategy in peptidomimetic design to lock in a bioactive conformation.
SPPS Workflow for Incorporation
The process follows the standard Fmoc-SPPS cycle of deprotection and coupling.
Caption: Workflow for incorporating Fmoc-4-Ph-Pip-4-COOH in SPPS.
Detailed Coupling Protocol
This protocol is a self-validating system. The completeness of the coupling and deprotection steps can be monitored in real-time (e.g., via UV-Vis detection of the Fmoc-piperidine adduct) or post-hoc (e.g., Kaiser test).
Prerequisites: Resin-bound peptide with a free N-terminal amine, swelled in Dimethylformamide (DMF).
-
Activation of Fmoc-4-Ph-Pip-4-COOH:
-
In a separate vessel, dissolve Fmoc-4-Ph-Pip-4-COOH (3 eq. relative to resin loading) in DMF.
-
Add a coupling agent such as HBTU (2.95 eq.) and an amine base like N,N-Diisopropylethylamine (DIPEA, 6 eq.).
-
Allow the activation to proceed for 2-5 minutes. The solution will typically change color. Causality: HBTU converts the carboxylic acid into a highly reactive OBt-ester, which is susceptible to nucleophilic attack by the peptide's free amine. DIPEA acts as a non-nucleophilic base to facilitate the reaction.
-
-
Coupling to Resin:
-
Drain the DMF from the swelled resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Validation: Perform a Kaiser test. A negative result (beads remain colorless/yellow) indicates a complete reaction. If positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[11]
-
Agitate for an initial 3 minutes, drain, and add a fresh 20% piperidine/DMF solution.
-
Agitate for an additional 10-15 minutes. Causality: Piperidine, a secondary amine, acts as a base to induce a β-elimination reaction, cleaving the Fmoc group and liberating the N-terminal amine. The byproduct, a dibenzofulvene-piperidine adduct, is soluble and easily washed away.[12]
-
-
Final Wash:
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to ensure all piperidine and byproducts are removed. The resin is now ready for the next coupling cycle.
-
Role in Drug Discovery and Medicinal Chemistry
The 4-phenyl-piperidine-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) in the central nervous system.[13][14]
Opioid Receptor Modulators
The rigid structure mimics the conformation of endogenous opioid peptides at the receptor binding site. Incorporating this moiety into peptide or small molecule designs has been a key strategy in developing novel opioid receptor agonists and antagonists. The goal is often to create ligands with improved selectivity for a specific receptor subtype (μ, δ, or κ) or to develop biased agonists that preferentially activate signaling pathways associated with analgesia over those causing adverse effects like respiratory depression or addiction.[15][16]
Neurokinin-1 (NK1) Receptor Antagonists
The NK1 receptor, whose endogenous ligand is Substance P, is implicated in pain, inflammation, and emesis.[17][18] The 4-phenylpiperidine scaffold has been successfully used to design potent NK1 receptor antagonists.[19][20] In this context, the phenyl group often makes critical hydrophobic interactions within the receptor pocket, while the piperidine core serves as a rigid anchor to orient other pharmacophoric elements.
Chimeric Ligand Design
A sophisticated application is the creation of bifunctional or chimeric ligands that simultaneously target two different receptors. For instance, a molecule can be designed to have an opioid agonist pharmacophore linked to an NK1 antagonist pharmacophore. The Fmoc-4-Ph-Pip-4-COOH can serve as a constrained linker or part of one of the pharmacophores in such a design. This approach aims to achieve synergistic effects, such as potent analgesia from opioid agonism combined with the pain-counteracting effects of NK1 antagonism.[17][20]
Caption: Conceptual design of a bifunctional opioid agonist/NK1 antagonist.
Safety and Handling
While specific toxicity data for Fmoc-4-Ph-Pip-4-COOH is not extensively published, data from the closely related 4-phenylpiperidine-4-carboxylic acid hydrochloride provides a basis for safe handling procedures.[21]
-
Hazards: Assumed to be harmful if swallowed. Causes skin and eye irritation. May cause respiratory tract irritation.[21]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for proper waste disposal.
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Georgiadis, G. G., et al. (2014). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 57(15), 6427-6439. Retrieved from [Link]
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Thalji, M. K. (1997). Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid: A Novel, Protected ?,?- Disubstituted Amino Acid. LSU Honors College Thesis. Retrieved from [Link]
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Jaronczyk, M., et al. (2020). Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies. Molecules, 25(22), 5306. Retrieved from [Link]
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Ilas, J., et al. (2022). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. International Journal of Molecular Sciences, 23(21), 13391. Retrieved from [Link]
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